2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
Overview
Description
“2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H10ClNO2 . It is a derivative of 2,3-dihydro-1H-isoindole-1-carboxylic acid .
Synthesis Analysis
The synthesis of isoindoline carbamates, which are related to 2,3-dihydro-1H-isoindole-1-carboxylic acid, has been achieved through enzyme-mediated dynamic kinetic resolution processes . This process does not require a metal or acid-base catalyst for substrate racemization .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES stringC1C2=CC=CC=C2C(N1)C(=O)O.Cl
. The InChI representation is InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 199.63 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 199.0400063 g/mol .Scientific Research Applications
Environmental Research and Public Health
Studies on environmental exposure to various compounds, including plasticizers like 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), indicate the growing importance of monitoring and assessing chemical exposure levels in humans. Silva et al. (2013) explored the environmental exposure to DINCH in U.S. adults, highlighting the use of urinary concentrations of oxidative metabolites as biomarkers for exposure assessment. This research underscores the relevance of developing sensitive and specific analytical methods for detecting and quantifying chemical exposures in environmental health studies (Silva et al., 2013).
Healthcare and Disease Biomarkers
In the healthcare sector, the detection of specific metabolites such as 2-hydroxyglutarate (2HG) in patients with IDH-mutated glioma by magnetic resonance spectroscopy (MRS) provides a non-invasive method for disease monitoring and prognosis. Choi et al. (2011) demonstrated the clinical utility of MRS in identifying 2HG as a biomarker in glioma patients, offering insights into non-invasive diagnostics and disease progression monitoring (Choi et al., 2011).
Biochemical Marker Analysis
Research by Jia et al. (2019) on metabolomics-based biomarker analysis for evaluating toxicokinetics in rats and humans showcases the application of high-resolution mass spectrometry in identifying and quantifying specific metabolites. This approach is crucial for understanding the metabolic pathways and toxicokinetic profiles of various compounds, including potential metabolites of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride (Jia et al., 2019).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and the biological activity being exerted.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects would depend on the specific pathway and the biological activity being exerted.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects could be diverse depending on the specific target and biological activity .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression patterns and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activities or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes .
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLOVZNYPOQII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538862 | |
Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96016-96-5 | |
Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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